molecular formula C12H10FNO3 B1442407 Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 655236-29-6

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1442407
CAS RN: 655236-29-6
M. Wt: 235.21 g/mol
InChI Key: YKMHZVBKYDKXQO-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound . It is a derivative of 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, which is a novel HIV-1 integrase strand transfer inhibitor .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 20℃ for 24 hours . The reaction involves quinolone 2-4 (3 g, 12.7 mmol) suspended in 40 mL anhydrous DMF and treated with potassium carbonate (4.2 g, 15.0 mmol) and 4-bromo-2-fluoro-l- (bromomethyl)-2-fluorobenzene (3.5 g, 12.7 mmol) .


Molecular Structure Analysis

The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy .

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is instrumental in the synthesis of various fused heterocycles. These heterocycles are significant due to their unique biological activities. The synthetic methodologies developed for these compounds allow for the creation of four-membered to seven-membered heterocycles, many of which exhibit unique biological properties .

Pharmaceutical Research

The quinolone derivatives, to which Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate belongs, have a history of being used in pharmaceuticals. For instance, quinine and its derivatives have been utilized for treating conditions like nocturnal leg cramps and arthritis, and even in experimental treatments for prion infections .

Anticancer Applications

Indole derivatives, which can be synthesized from compounds like Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, have been increasingly recognized for their role in treating cancer cells. These compounds show promise in targeting various types of cancer cells, offering a pathway for developing new anticancer drugs .

Anti-proliferative Effects

Research has shown that related compounds exhibit significant anti-proliferative effects against certain cell lines. This suggests that Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate could be used in the development of treatments aimed at inhibiting the growth of specific cells .

Anti-HIV Research

Derivatives of this compound have been studied for their potential use in anti-HIV treatments. Molecular docking studies of related indolyl and oxochromenyl xanthenone derivatives have shown promise as inhibitors of HIV-1, indicating a potential application for Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in this field .

properties

IUPAC Name

ethyl 5-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMHZVBKYDKXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729189
Record name Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

655236-29-6
Record name Ethyl 5-fluoro-4-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655236-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

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